Valacyclovir-d8 Hydrochloride
Descripción general
Descripción
Valacyclovir-d8 Hydrochloride is the deuterium labeled version of Valacyclovir Hydrochloride . It is an orally active antiviral agent used for herpes simplex, herpes zoster, and herpes B . It is also used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles (herpes zoster) in adults .
Synthesis Analysis
An efficient and concise synthesis of valacyclovir hydrochloride, which is a prodrug of acyclovir, has been described . The analytical procedure involves a solid-phase extraction method using Valacyclovir-D8 as an internal standard .Molecular Structure Analysis
This compound has a molecular formula of C13H12D8N6O4 • xHCl and a molecular weight of 332.383646 . The chemical structure of valacyclovir and Valacyclovir-D8 has been depicted .Chemical Reactions Analysis
Valacyclovir and Valacyclovir-D8 were detected with proton adducts at m/z 325.2 → 152.0 and 333.3 → 152.0 in multiple reaction monitoring (MRM) positive mode . Kinetics of Permanganate (MnO4−) oxidation of antiviral drug, valacyclovir hydrochloride (VCH) has been studied spectrophotometrically .Physical and Chemical Properties Analysis
This compound is a neat product . It is widely distributed throughout the body including brain, kidney, lungs, liver, spleen, muscle, uterus, vagina, and CSF .Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability : Valacyclovir hydrochloride has been studied for its pharmacokinetics and bioavailability. A study by Deshpande, Kasture, and Mohan (2015) describes a method for quantifying Valacyclovir HCl in plasma using liquid chromatography, highlighting its importance in pharmacokinetic studies (Deshpande, Kasture, & Mohan, 2015).
Crystal Forms and Transformation : Research by Wu et al. (2021) explored the different crystal forms of Valacyclovir hydrochloride, including sesquihydrate, anhydrous Form I, and Form II. Their study provided insights into the dehydration process and crystal transformation relationships, which are crucial for the drug's stability and efficacy (Wu, Zhang, Wang, Chen, & Liu, 2021).
Electrochemical Properties and Determination : Uslu, Ozkan, and Şentürk (2006) investigated the electrochemical properties of Valacyclovir and its determination in pharmaceuticals and biological fluids, which is important for drug monitoring and quality control (Uslu, Ozkan, & Şentürk, 2006).
Molecular Docking and Reactivity Analysis : A study by FathimaRizwana et al. (2019) conducted molecular docking studies and analyzed charge transfer excitation and wave function on Valacyclovir. This research is significant for understanding the drug's reactivity and potential antiviral activities (FathimaRizwana, Prasana, Muthu, & Abraham, 2019).
Interactions with Peptide Transporters : Ganapathy et al. (1998) discovered that Valacyclovir interacts with human intestinal and renal peptide transporters PEPT1 and PEPT2. This finding is crucial for understanding the drug's absorption and distribution in the body (Ganapathy, Huang, Wang, Ganapathy, & Leibach, 1998).
Mecanismo De Acción
Target of Action
The primary targets of Valacyclovir-d8 Hydrochloride are the Thymidine kinase and the DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV-1) and Varicella-zoster virus (VZV) .
Mode of Action
this compound is an antiviral drug that acts as a prodrug. It is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . Acyclovir triphosphate competitively inhibits viral DNA polymerase . It incorporates into and terminates the growing viral DNA chain, and inactivates the viral DNA polymerase .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of the drug to acyclovir and its subsequent phosphorylation to acyclovir triphosphate. This molecule then inhibits the DNA polymerase of the herpes simplex virus, preventing the virus from replicating its DNA and thus inhibiting its proliferation .
Pharmacokinetics
this compound has three to fivefold greater oral bioavailability (about 55 percent) than acyclovir . It undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield acyclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The molecular effect of this compound’s action is the inhibition of viral DNA replication, which is achieved by the competitive inhibition of viral DNA polymerase . On a cellular level, this results in the prevention of viral proliferation, thereby controlling the spread of the herpes simplex virus.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of the virus and the patient’s renal function. The drug is more effective when administered at the onset of symptoms, as it can prevent the virus from replicating and spreading . Renal function is also crucial, as acyclovir, the active metabolite of this compound, is primarily eliminated by the kidneys .
Safety and Hazards
Valacyclovir should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is harmful if swallowed . Acute renal failure and neurological symptoms, including confusion, hallucinations, agitation, decreased consciousness and coma, have been reported in patients receiving overdoses of valacyclovir hydrochloride .
Direcciones Futuras
Valacyclovir-d8 Hydrochloride is intended for use as an internal standard for the quantification of L-valacyclovir by GC- or LC-MS . It is a member of the purine (guanine) nucleoside analog drug class, which forms an important part of hepatitis, HIV, and cytomegalovirus drug regimens .
Relevant Papers There are several relevant papers on this compound. Some of them include a paper on the development and validation of a sensitive LC–MS/MS method for determination of Valacyclovir in human plasma , a paper on kinetics and mechanistic investigations on antiviral drug-valacyclovir hydrochloride by heptavalent alkaline permanganate , and a paper on the detailed electronic structure, physico-chemical properties, excited state properties, virtual bioactivity screening, and SERS analysis of three guanine-based antiviral drugs .
Análisis Bioquímico
Biochemical Properties
Valacyclovir-d8 Hydrochloride plays a crucial role in biochemical reactions by inhibiting viral DNA replication. It is a prodrug that is rapidly converted to acyclovir and L-valine by first-pass intestinal and hepatic metabolism through enzymatic hydrolysis . The primary enzymes involved in this conversion are esterases. Acyclovir, the active form, then interacts with viral DNA polymerase, inhibiting its activity and preventing viral DNA synthesis . This interaction is highly specific to viral enzymes, minimizing effects on host cellular processes.
Cellular Effects
This compound exerts significant effects on various cell types, particularly those infected by herpes viruses. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, this compound leads to the termination of viral DNA chain elongation, thereby halting the replication process . This action reduces the viral load and helps in the recovery of normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acyclovir, which then gets phosphorylated by viral thymidine kinase to acyclovir monophosphate. This is further converted to acyclovir triphosphate by cellular kinases . Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it acts as a chain terminator due to the lack of a 3’-OH group, effectively inhibiting viral DNA polymerase and preventing further DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and effective in inhibiting viral replication. Over extended periods, its stability may decrease, leading to degradation and reduced efficacy . Long-term studies have shown that continuous exposure to this compound can lead to the development of viral resistance, necessitating careful monitoring and potential adjustments in treatment protocols .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces viral load and alleviates symptoms of infection. At higher doses, toxic effects such as nephrotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to acyclovir and L-valine by esterases . Acyclovir is further metabolized by aldehyde oxidase and alcohol dehydrogenase to inactive metabolites . These metabolic pathways are crucial for the drug’s bioavailability and therapeutic effectiveness.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. Once converted to acyclovir, it is actively transported into infected cells by viral thymidine kinase . This selective uptake ensures that the drug accumulates in infected cells, enhancing its antiviral efficacy while minimizing systemic exposure.
Subcellular Localization
This compound and its active form, acyclovir, are primarily localized in the cytoplasm and nucleus of infected cells. The presence of targeting signals and post-translational modifications facilitates their transport to these compartments, where they exert their antiviral effects . This subcellular localization is essential for the inhibition of viral DNA synthesis and the overall antiviral activity of the compound.
Propiedades
IUPAC Name |
2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPUKVUXOHYUFY-XKJQTPRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.